molecular formula C10H16 B10759770 Adamantane CAS No. 21517-94-2

Adamantane

Cat. No.: B10759770
CAS No.: 21517-94-2
M. Wt: 136.23 g/mol
InChI Key: ORILYTVJVMAKLC-UHFFFAOYSA-N
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Description

Adamantane is an organic compound with the chemical formula C10H16. It is a polycyclic hydrocarbon and the simplest member of the diamondoid family. The structure of this compound consists of three fused cyclohexane rings arranged in a cage-like configuration, resembling the diamond lattice. This unique structure imparts remarkable stability and rigidity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The first successful synthesis of adamantane was achieved by Vladimir Prelog and colleagues in 1941. The synthesis involved the rearrangement of bicyclo[3.3.1]nonane derivatives. One common method for synthesizing this compound is the Lewis acid-catalyzed rearrangement of tricyclo[3.3.1.1^3,7]decane derivatives. This method typically uses aluminum chloride as the catalyst and involves heating the reactants under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of dicyclopentadiene followed by a series of rearrangement reactions. The process is optimized to achieve high yields and purity of the final product. Another industrial method involves the pyrolysis of certain hydrocarbons under high temperatures and pressures, leading to the formation of this compound and its derivatives .

Chemical Reactions Analysis

Types of Reactions: Adamantane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

    Catalysts: Aluminum chloride, light (for halogenation).

Major Products:

Scientific Research Applications

Adamantane and its derivatives have found numerous applications in scientific research:

    Chemistry: this compound serves as a building block for the synthesis of complex organic molecules. Its rigid structure makes it an ideal scaffold for studying molecular interactions and designing new materials.

    Biology: this compound derivatives, such as amantadine, have been used as antiviral agents. Amantadine is effective against influenza A virus by inhibiting viral replication.

    Medicine: this compound-based drugs, including memantine, are used in the treatment of neurodegenerative diseases like Alzheimer’s disease. These drugs function by modulating neurotransmitter activity in the brain.

    Industry: this compound is used in the production of high-performance lubricants, polymers, and coatings due to its thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of adamantane derivatives varies depending on their specific application:

Comparison with Similar Compounds

Adamantane is unique due to its highly symmetrical and rigid structure. Similar compounds include:

    Diamantane: A higher diamondoid with two fused this compound units.

    Triamantane: Composed of three fused this compound units.

    Tetramantane: Composed of four fused this compound units.

These higher diamondoids share similar properties with this compound but exhibit increased molecular weight and complexity. This compound’s simplicity and stability make it a valuable compound for various applications, distinguishing it from its higher homologues .

Properties

IUPAC Name

adamantane
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InChI

InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2
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InChI Key

ORILYTVJVMAKLC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1C2CC3CC1CC(C2)C3
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Molecular Formula

C10H16
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DSSTOX Substance ID

DTXSID5022017
Record name Adamantane
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Molecular Weight

136.23 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name Adamantane
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CAS No.

281-23-2
Record name Adamantane
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Record name ADAMANTANE
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Record name Tricyclo[3.3.1.13,7]decane
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Record name ADAMANTANE
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